molecular formula C22H20ClNO2S B5052200 2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide

Cat. No. B5052200
M. Wt: 397.9 g/mol
InChI Key: CKVQOYDFVQLKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide is a chemical compound that is commonly referred to as CMPT. It is a member of the amide class of organic compounds and has a molecular formula of C22H22ClNO2S. CMPT has been the subject of scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of CMPT involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, CMPT reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that CMPT can reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, CMPT has been shown to inhibit the growth of cancer cells in vitro and in animal models. However, further research is needed to determine the safety and efficacy of CMPT in humans.

Advantages and Limitations for Lab Experiments

One advantage of using CMPT in lab experiments is its ability to reduce inflammation and pain in animal models, making it a useful tool for studying these conditions. Additionally, CMPT's anti-tumor properties make it a potential candidate for cancer research. However, limitations include the need for further research to determine the safety and efficacy of CMPT in humans, as well as the potential for side effects.

Future Directions

Future research on CMPT could focus on its potential applications in the treatment of arthritis, chronic pain, and cancer. Additionally, further studies could explore the safety and efficacy of CMPT in humans, as well as potential side effects. Other future directions could include the development of new synthesis methods for CMPT and the exploration of its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of CMPT involves several steps. The first step is the synthesis of 2-methyl-4-[(phenylthio)methyl]phenol, which is achieved by reacting 2-methyl-4-chloromethylphenol with thiophenol in the presence of a base. The resulting product is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form CMPT.

Scientific Research Applications

CMPT has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that CMPT has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, CMPT has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c1-16-13-17(15-27-20-5-3-2-4-6-20)7-12-21(16)24-22(25)14-26-19-10-8-18(23)9-11-19/h2-13H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQOYDFVQLKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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